

GBR 12783: A Technical Guide to its Effects on Synaptic Dopamine Concentration

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778

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Abstract

GBR 12783, a potent and selective dopamine uptake inhibitor, serves as a critical tool in neuroscience research for elucidating the role of the dopamine transporter (DAT) in synaptic transmission and behavior. This technical guide provides an in-depth analysis of the effects of **GBR 12783** on synaptic dopamine concentration, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. By acting as a competitive inhibitor of the DAT, **GBR 12783** effectively increases the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling. This document summarizes the binding affinity and in vivo efficacy of **GBR 12783** and its analogs, outlines the protocols for measuring its effects using in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), and provides a visual representation of its mechanism of action and the associated experimental procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **GBR 12783** and its closely related analog, GBR 12909, which is often used in similar experimental paradigms.

Parameter	Value	Species	Tissue	Reference
GBR 12783 IC ₅₀ (³ H-Dopamine Uptake Inhibition)	1.8 nM	Rat	Striatal Synaptosomes	[1]
GBR 12783 ID ₅₀ (In Vivo Dopamine Uptake Inhibition)	8.1 mg/kg (i.p.)	Rat	Striatum	[1]
GBR 12783 Selectivity (vs. NE Transporter)	18-90 fold	Rat/Mouse	-	[1]
GBR 12783 Selectivity (vs. 5-HT Transporter)	85-300 fold	Rat/Mouse	-	[1]

Table 1: In Vitro and In Vivo Efficacy of **GBR 12783**

Compound	Dose	Effect on Extracellular Dopamine	Brain Region	Method	Reference
GBR 12909	0.1 mmol/kg (i.p.)	16.3-fold (1530%) increase	Striatum	In Vivo Microdialysis	[2]

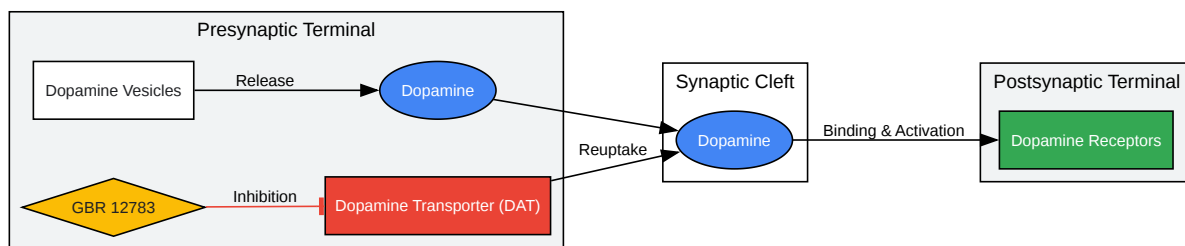
Table 2: In Vivo Effects of GBR Analogs on Extracellular Dopamine Concentration

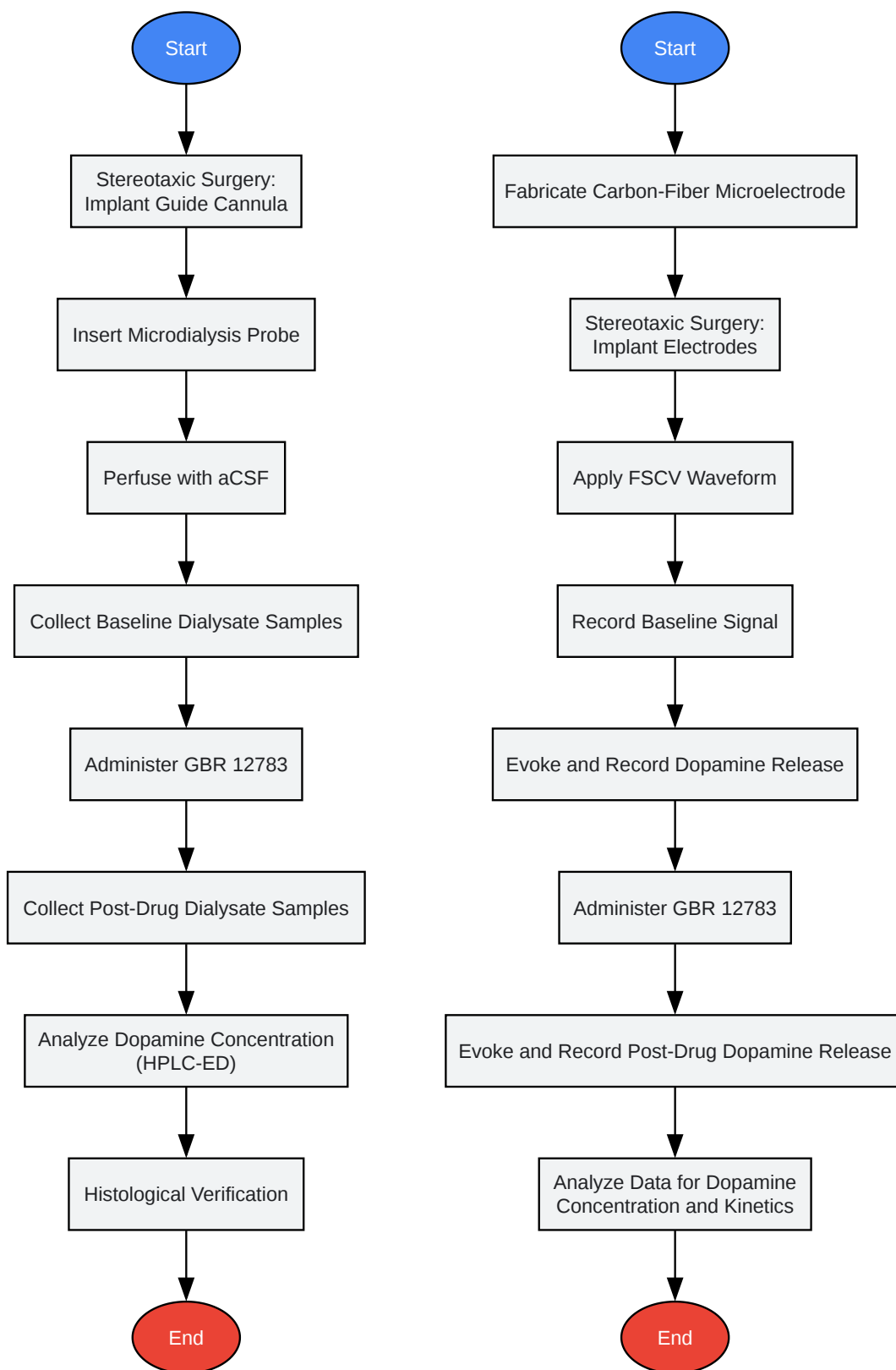
Compound	Dose	Effect on Locomotor Activity	Species	Reference
GBR 12909	10 mg/kg (i.p.)	Significant increase	Mice	[3]
GBR 12909	-	U-shaped dose-response curve (in mPFC)	Mice	[4]
GBR 12935	10 mg/kg	Greater stimulation in C57BL/6J mice	Mice	[5]

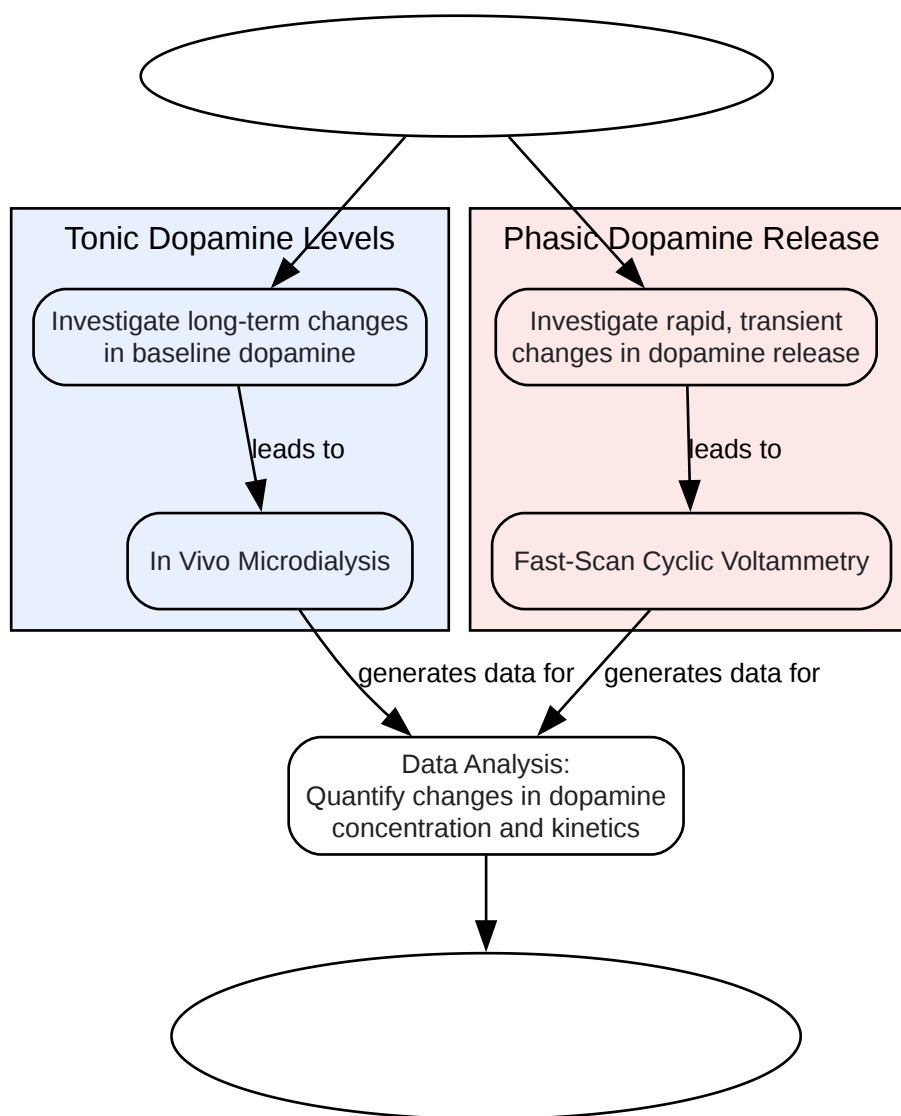
Table 3: Effects of GBR Analogs on Locomotor Activity

Mechanism of Action: Dopamine Transporter Inhibition

GBR 12783 exerts its effects by binding to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.







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